REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([C:5]1[C:6]2[N:7]([CH:11]=[CH:12][N:13]=2)[CH:8]=[CH:9][CH:10]=1)=[O:4].[I:14]N1C(=O)CCC1=O>C(#N)C>[CH3:1][O:2][C:3]([C:5]1[C:6]2[N:7]([C:11]([I:14])=[CH:12][N:13]=2)[CH:8]=[CH:9][CH:10]=1)=[O:4]
|
Name
|
|
Quantity
|
3.24 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C=1C=2N(C=CC1)C=CN2
|
Name
|
|
Quantity
|
4.11 g
|
Type
|
reactant
|
Smiles
|
IN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
is stirred at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction mixture is quenched with saturated aqueous Na2S2O3
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (3×100 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers are washed with water, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude material is purified by silica gel chromatography
|
Type
|
WASH
|
Details
|
eluting with 80% EtOAc in hexanes
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C=1C=2N(C=CC1)C(=CN2)I
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |